Cas no 1326814-74-7 (4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
![4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1326814-74-7x500.png)
4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- ZGFOOXRXJNDVOD-UHFFFAOYSA-N
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- MDL: MFCD19706104
- インチ: 1S/C20H21NO4/c22-18(16-9-8-14-6-2-3-7-15(14)12-16)21-17(19(23)24)13-25-20(21)10-4-1-5-11-20/h2-3,6-9,12,17H,1,4-5,10-11,13H2,(H,23,24)
- InChIKey: ZGFOOXRXJNDVOD-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(=O)O)N(C(C2C=CC3C=CC=CC=3C=2)=O)C21CCCCC2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 528
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423758-10g |
4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; . |
1326814-74-7 | 10g |
€1759.20 | 2025-02-21 | ||
abcr | AB423758-1 g |
4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
1326814-74-7 | 1g |
€694.20 | 2023-04-24 | ||
abcr | AB423758-1g |
4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; . |
1326814-74-7 | 1g |
€694.20 | 2025-02-21 | ||
abcr | AB423758-5g |
4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; . |
1326814-74-7 | 5g |
€1390.00 | 2025-02-21 |
4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidに関する追加情報
Introduction to 4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid (CAS No: 1326814-74-7)
The compound 4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, identified by the CAS number 1326814747, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, in this case, the oxygen atom in the 1,4-dioxane ring system.
The structure of this compound is intriguing, as it combines a naphthalene moiety with a spiro ring system and a carboxylic acid group. The naphthalene group, derived from naphthalene, is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This group contributes to the compound's aromaticity and potential for electronic conjugation, which can influence its chemical reactivity and physical properties.
The spiro ring system in this compound is a unique feature that distinguishes it from other related compounds. The spiro structure consists of two rings sharing only one atom, which in this case is the oxygen atom in the 1,4-dioxane ring. This arrangement creates a rigid and strained structure, which can have significant implications for the compound's stability and reactivity.
The carboxylic acid group attached to the spiro system adds another layer of functionality to this compound. Carboxylic acids are known for their ability to form salts and esters, making them versatile in various chemical reactions and applications.
Recent studies have highlighted the potential of this compound in drug discovery and material science due to its unique structural features and electronic properties. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules and advanced materials.
In terms of synthesis, this compound can be prepared through various routes, including condensation reactions and cyclization processes. The choice of synthetic method depends on the availability of starting materials and the desired purity of the final product.
The physical properties of this compound, such as its melting point, solubility, and stability under different conditions, are critical factors that influence its application potential. For example, its solubility in organic solvents makes it suitable for use in organic synthesis reactions.
In conclusion, 4-(Naphthalene-2-carbonyl)-1-oxa-4azaspiro[45]decane3carboxylic acid (CAS No: 1326814747) is a fascinating compound with diverse applications across multiple fields. Its unique structure and functional groups make it an attractive candidate for further research and development.
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